The provided literature primarily focuses on the potential therapeutic applications of 2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide, particularly in the field of oncology. Research suggests that this compound exhibits inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) []. These targets play crucial roles in the development and progression of various cancers. Consequently, 2,5-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide is being investigated as a potential therapeutic agent for cancer treatment, specifically for non-small cell lung cancer (NSCLC), including brain metastases [].
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7